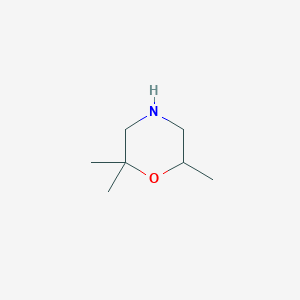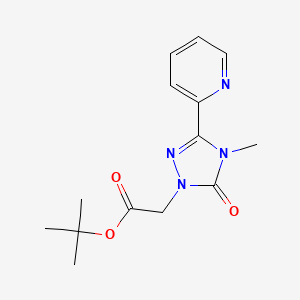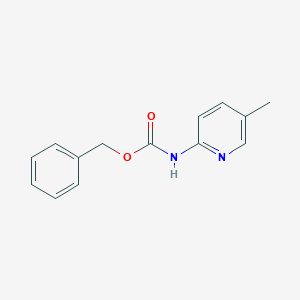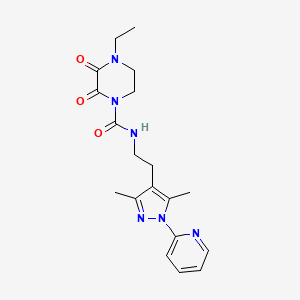
2,2,6-Trimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trimethylmorpholine is a chemical compound with the CAS Number: 113889-14-8 . It has a molecular weight of 129.2 and is typically stored at room temperature . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of morpholines, including this compound, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of this compound is C7H15NO . Its InChI Code is 1S/C7H15NO/c1-6-4-8-5-7(2,3)9-6/h6,8H,4-5H2,1-3H3 .Chemical Reactions Analysis
The synthesis of morpholines involves various chemical reactions. For instance, the synthesis of morpholines from simple amino diols involves an intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization . Additionally, the synthesis of morpholines and related compounds using vinyl sulfonium salts has been outlined .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Extraction and Separation Processes
One study explored the use of N-formylmorpholine (NFM), a compound related to 2,2,6-Trimethylmorpholine, for extracting and separating aromatic and aliphatic hydrocarbons. The research demonstrated NFM's capability to remove ethylbenzene from mixtures with 2,2,4-trimethylpentane through liquid-liquid equilibrium data. This indicates potential applications in refining and chemical processing industries where such separations are crucial (Wang, Xia, & Ma, 2012).
Materials Science and Engineering
Another study focused on synthesizing a sulfonic acid-functionalized trimethyl-substituted polyimide for gas separation applications. This research highlights the material's utility in creating selective membranes for gas separations, such as CO2/CH4, demonstrating the compound's relevance in environmental engineering and sustainable technology development (Abdulhamid, Genduso, Ma, & Pinnau, 2021).
Chemical Sensing and Imaging
A novel latent fluorophore based on the trimethyl lock mechanism was developed, presenting a new class of latent fluorophores for biological imaging. This design allows stable operation in biological environments with rapid activation upon specific conditions, underscoring its potential in medical diagnostics and research (Chandran, Dickson, & Raines, 2005).
Advanced Protective Coatings
In the realm of organosilicon chemistry, the Si-2,4,6-trimethoxyphenyl moiety has been identified as an effective protecting group for synthetic chemistry, facilitating novel syntheses of complex organic molecules. This application is critical for developing new drugs and materials with tailored properties (Daiß, Penka, Burschka, & Tacke, 2004).
Electrochemical Applications
Research into electrolyte additives for lithium-ion batteries has identified compounds such as trimethyl borate for improving the performance and stability of high-voltage cathodes. This application is vital for advancing energy storage technologies, highlighting the role of trimethyl-substituted compounds in enhancing battery life and efficiency (Zaisheng et al., 2015).
Safety and Hazards
The safety information for 2,2,6-Trimethylmorpholine includes several hazard statements such as H227, H315, H318, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Mechanism of Action
Mode of Action
These interactions can lead to changes in the conformation and activity of the target molecules, thereby influencing cellular processes .
Biochemical Pathways
Once these are identified, the downstream effects on biochemical pathways can be better understood .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism into active or inactive forms, and its eventual elimination from the body .
Result of Action
Once these are identified, the downstream molecular and cellular effects can be better understood .
Properties
IUPAC Name |
2,2,6-trimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-4-8-5-7(2,3)9-6/h6,8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUWOWHKASMPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113889-14-8 |
Source


|
| Record name | 2,2,6-trimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2955450.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2955451.png)
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2955453.png)
![14-Oxo-3,7,15-triazadispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester](/img/structure/B2955454.png)

![N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2955456.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2955463.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2955465.png)
![[2-(4-Ethoxyphenyl)ethenyl]boronic acid](/img/structure/B2955467.png)
![1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2955468.png)

